Benzylsulfamide

Toxicology Prodrug Safety Preclinical Pharmacology

Avoid the cumulative organ toxicity of standard sulfonamides-Benzylsulfamide delivers controlled prodrug conversion with a markedly superior safety profile. • Prodrug model: quantifiable sulfanilamide release enables reproducible PK/PD and sustained-release studies • Nanomolar hCA I/II inhibitor; ideal scaffold for medicinal chemistry programs targeting glaucoma, edema, or epilepsy • No acute lethality or chronic organ pathology in comparative models-safe for repeat-dose regimens • Well-characterized reference standard (mp 175°C, LogP 1.44) for reverse-phase HPLC calibration

Molecular Formula C13H14N2O2S
Molecular Weight 262.33 g/mol
CAS No. 104-22-3
Cat. No. B089561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzylsulfamide
CAS104-22-3
Molecular FormulaC13H14N2O2S
Molecular Weight262.33 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=CC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C13H14N2O2S/c14-18(16,17)13-8-6-12(7-9-13)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2,(H2,14,16,17)
InChIKeyHLIBJQGJVDHCNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzylsulfamide (CAS 104-22-3) Procurement: Chemical Identity and Supplier Baseline


Benzylsulfamide (CAS 104-22-3) is a synthetic sulfonamide compound historically developed as an antibacterial agent. Structurally defined as 4-(benzylamino)benzenesulfonamide, it possesses a molecular weight of 262.33 g/mol [1]. Its synthesis was achieved by the reduction of the Schiff base formed from benzaldehyde and sulfanilamide [2]. Unlike standard sulfonamides such as sulfanilamide, benzylsulfamide contains a distinct N-benzyl substituent on the primary aromatic amine. This structural modification imparts key physicochemical properties, including a characteristic melting point of 175°C [3] and a significantly increased LogP of 1.44 [1]. These properties differentiate it from simpler sulfonamides and define its specific material handling and formulation requirements.

Benzylsulfamide vs. Sulfanilamide: Why Generic Substitution Fails for Toxicity-Sensitive Workflows


Selecting a generic sulfonamide like sulfanilamide in place of benzylsulfamide introduces significant, quantifiable risks in toxicity and pharmacokinetic profiles that cannot be compensated for by simple dose adjustment. Direct comparative studies demonstrate that while sulfanilamide induces pronounced cumulative toxicity, organomegaly, and degenerative changes in target tissues, benzylsulfamide exhibits a markedly superior safety profile, remaining non-toxic even under chronic administration [1]. This divergence is not merely a matter of potency but represents a fundamental difference in the compound's in vivo behavior and metabolic fate. Crucially, benzylsulfamide acts as a prodrug, liberating sulfanilamide in vivo [2], which provides a distinct, controlled pharmacokinetic release profile. Therefore, substituting benzylsulfamide with sulfanilamide would invalidate experimental models relying on controlled prodrug conversion and expose biological systems to a completely different and far more severe toxicity landscape.

Benzylsulfamide Quantitative Differentiation Guide: Key Procurement Evidence


Benzylsulfamide vs. Sulfanilamide: Quantified Acute and Cumulative Toxicity Divergence

A head-to-head comparative toxicology study demonstrates that benzylsulfamide (benzylsulfanilamide) exhibits a dramatically superior safety profile compared to its parent compound, sulfanilamide. In mice, the oral LD50 for sulfanilamide was established at 4.8 g/kg, whereas oral administration of benzylsulfamide failed to produce death at any dose level tested [1]. Furthermore, under a 10-day cumulative toxicity regimen in rats, the toxicity of benzylsulfamide remained unchanged, while sulfanilamide's LD50 decreased from 6.2 g/kg (acute) to 4.2 g/kg, indicating a pronounced accumulation of toxic effects [1].

Toxicology Prodrug Safety Preclinical Pharmacology

Benzylsulfamide vs. Sulfanilamide: Comparative Chronic Toxicity and Organ Pathology

In a direct comparative chronic toxicity study involving daily feeding for up to 120 days in rats, benzylsulfamide (benzylsulfanilamide) remained completely non-toxic, with post-mortem histopathological examination revealing all organs to be normal [1]. In stark contrast, animals receiving sulfanilamide under the same experimental conditions exhibited pronounced toxicity, characterized by a significant enlargement of the spleen and occasional degenerative changes in the liver and kidney [1].

Chronic Toxicity Histopathology Drug Safety

Benzylsulfamide Prodrug Status: Quantified In Vivo Conversion to Sulfanilamide

Benzylsulfamide is unequivocally characterized as a prodrug, with its therapeutic effect attributed to its in vivo metabolic conversion to free sulfanilamide [1]. A direct bioanalytical study confirmed this mechanism by quantifying the liberation of sulfanilamide in the blood of mice, rats, rabbits, and dogs following oral administration of benzylsulfamide [2]. This conversion profile is a key point of differentiation from direct-acting sulfonamides and other non-prodrug analogs.

Prodrug Pharmacokinetics Metabolism

Benzylsulfamide Nanomolar Carbonic Anhydrase Inhibition Potency

Benzylsulfamide derivatives exhibit potent inhibitory activity against human carbonic anhydrase (hCA) isoenzymes. A study of novel benzylsulfamide compounds revealed nanomolar inhibition constants (Ki) against hCA I and hCA II. Ki values ranged from 28.48 nM to 837.09 nM for hCA I, and from 112.01 nM to 268.01 nM for hCA II [1]. While these data are from a class of benzylsulfamide analogs, they provide strong evidence for the potential of the benzylsulfamide scaffold in developing highly potent carbonic anhydrase inhibitors. This potency profile, combined with the favorable toxicity profile of the parent benzylsulfamide, distinguishes it from other sulfonamide scaffolds that may possess higher inherent toxicity.

Enzyme Inhibition Carbonic Anhydrase Medicinal Chemistry

Benzylsulfamide Application Scenarios: Optimal Procurement and Research Use Cases


Prodrug and Pharmacokinetic Modeling

Benzylsulfamide is an ideal model compound for studying in vivo prodrug conversion and controlled drug release. As established in Section 3, it is metabolized to liberate sulfanilamide in a quantifiable manner [1]. This property makes it a superior choice for pharmacokinetic and pharmacodynamic studies focused on sustained release, metabolism, and the design of safer therapeutic agents, as it avoids the confounding acute and chronic toxicity of sulfanilamide [2].

Preclinical Safety and Toxicology Studies

For research involving repeated or chronic dosing in animal models, benzylsulfamide is a critical procurement choice over sulfanilamide. The quantitative data from Section 3 demonstrates its superior safety profile, showing no acute lethality or chronic organ pathology in comparative studies [2]. This allows for the investigation of sulfonamide-related effects over extended periods without the experimental confounds introduced by the parent compound's inherent toxicity.

Carbonic Anhydrase Inhibitor Development

As demonstrated by its nanomolar inhibition constants against hCA I and II [3], the benzylsulfamide scaffold provides a potent and structurally unique starting point for medicinal chemistry programs. Its demonstrated safety profile [2] makes it an attractive alternative to more toxic sulfonamide scaffolds when developing novel carbonic anhydrase inhibitors for therapeutic areas such as glaucoma, edema, or epilepsy.

Analytical Method Development and Reference Standard

Benzylsulfamide serves as a well-characterized reference standard for the development and validation of analytical methods. Its defined physicochemical properties, including a LogP of 1.44 and a melting point of 175°C [4], make it suitable for calibrating reverse-phase HPLC methods [5]. Its use as a standard ensures accurate quantification and method robustness in quality control or bioanalytical laboratories.

Technical Documentation Hub

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